molecular formula C6H13ClN4O B2810829 4-(Azidomethyl)piperidin-4-ol;hydrochloride CAS No. 2375261-70-2

4-(Azidomethyl)piperidin-4-ol;hydrochloride

Cat. No.: B2810829
CAS No.: 2375261-70-2
M. Wt: 192.65
InChI Key: AYUXTCMXMVXAKX-UHFFFAOYSA-N
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Description

This compound is particularly valuable in fields such as drug synthesis, photochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)piperidin-4-ol;hydrochloride typically involves the reaction of piperidin-4-ol with azidomethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azidomethyl group. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)piperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(Azidomethyl)piperidin-4-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and materials.

    Biology: The compound is employed in the study of biological processes and as a tool for labeling and tracking biomolecules.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes

Comparison with Similar Compounds

4-(Azidomethyl)piperidin-4-ol;hydrochloride can be compared with other azido-containing compounds, such as:

    4-Azidomethylpiperidine: Similar structure but lacks the hydroxyl group.

    Azidomethylbenzene: Contains an azido group attached to a benzene ring.

    Azidomethylcyclohexane: Features an azido group on a cyclohexane ring.

The uniqueness of this compound lies in its combination of the azido group with a piperidin-4-ol backbone, providing distinct reactivity and stability.

Properties

IUPAC Name

4-(azidomethyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c7-10-9-5-6(11)1-3-8-4-2-6;/h8,11H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXTCMXMVXAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN=[N+]=[N-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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